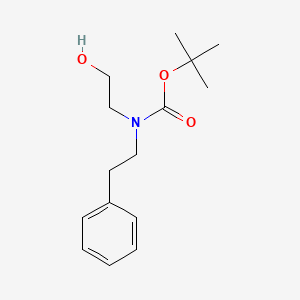

N-Boc-2-(phenethylamino)ethanol

Description

Properties

IUPAC Name |

tert-butyl N-(2-hydroxyethyl)-N-(2-phenylethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(11-12-17)10-9-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQOEWURTASSET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

N-Boc-2-(phenethylamino)ethanol serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that yield biologically active compounds.

Case Study: Synthesis of PSMA Inhibitors

A notable application of this compound is in the development of prostate-specific membrane antigen (PSMA) inhibitors. These inhibitors are pivotal in targeted alpha-particle therapy for prostate cancer. Research indicates that modifications using N-Boc derivatives can enhance the efficacy and selectivity of these inhibitors, thus improving therapeutic outcomes while minimizing side effects .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its ability to undergo various transformations, including alkylation and acylation.

Synthesis Methodologies

Recent studies have introduced innovative methodologies for synthesizing mono-N-alkylated derivatives from N-Boc-ethanolamine. These methods leverage the protective Boc group to selectively functionalize the amine, facilitating the formation of complex molecules without generating unwanted by-products .

Table 1: Summary of Synthetic Routes Using this compound

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | One-pot synthesis with base | Up to 90 | Efficiently avoids N,N-dialkylated by-products |

| Acylation | Reaction with benzoic acid | High | Utilizes EDC.HCl for activation |

| Rearrangement | Under controlled conditions | Moderate | Slow process allows for product isolation |

Materials Science

In materials science, this compound has been explored for its potential in creating functionalized polymers and nanomaterials.

Polymerization Studies

Research has shown that incorporating this compound into polymer matrices can enhance their mechanical properties and thermal stability. The compound's ability to act as a cross-linking agent opens avenues for developing advanced materials with tailored characteristics .

Mechanism of Action

The mechanism by which N-Boc-2-(phenethylamino)ethanol exerts its effects depends on its specific application. In general, the compound acts as a nucleophile or electrophile in chemical reactions, interacting with various molecular targets and pathways. The Boc group provides stability to the amine, allowing for controlled reactivity.

Comparison with Similar Compounds

Key Structural Features :

- Boc Protection : The tert-butoxycarbonyl group shields the amine, improving solubility in organic solvents and preventing undesired side reactions.

- Phenethylamino Moiety: Introduces aromaticity and hydrophobicity, influencing binding interactions in biological systems.

- Ethanol Backbone: The hydroxyl group enables hydrogen bonding and derivatization (e.g., oxidation to aldehydes or esters) .

Comparison with Structurally Similar Compounds

N-Boc-Ethanolamine

Structure: Lacks the phenethylamino group, consisting only of Boc-protected ethanolamine. Properties:

- Lower molecular weight (161.20 g/mol vs. ~300 g/mol for N-Boc-2-(phenethylamino)ethanol).

- Higher polarity due to the absence of the aromatic phenethyl group.

- Applications: Crosslinking agent, precursor for peptide synthesis .

Key Difference: The phenethyl group in this compound enhances lipophilicity, making it more suitable for membrane-permeable drug candidates .

Benzylethanolamine (2-(Benzylamino)ethanol)

Structure : Features a benzyl group instead of phenethyl and lacks Boc protection.

Properties :

- Smaller molecular weight (151.21 g/mol).

- Higher reactivity due to the free amine.

- Applications: Surfactants, corrosion inhibitors .

Key Difference: The Boc group in this compound reduces amine reactivity, enabling controlled synthetic steps, while benzylethanolamine’s unprotected amine limits its utility in multi-step syntheses .

Alloc-PAP [(S)-1-Alloc-2-((Phenethylamino)methyl)pyrrolidine]

Structure: Pyrrolidine core with allyloxycarbonyl (Alloc) protection and a phenethylamino-methyl side chain. Properties:

- Alloc group is cleaved under milder conditions (e.g., palladium catalysis) compared to Boc.

- Applications: Apoptosis regulation via binding to XIAP BIR domains .

Key Difference: The pyrrolidine ring in Alloc-PAP confers conformational rigidity, whereas this compound’s ethanol backbone offers flexibility for diverse functionalization .

N-Boc-2-(4-Bromophenyl)ethylamine

Structure : Boc-protected ethylamine with a 4-bromophenyl substituent.

Properties :

- Bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura).

- Lacks the hydroxyl group, reducing hydrogen-bonding capacity.

- Applications: Intermediate in aryl-functionalized drug synthesis .

Key Difference: The hydroxyl group in this compound allows for oxidation to aldehydes, a step critical in forming imine intermediates for further derivatization .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Parameters

| Compound | Molecular Weight | Protective Group | Solubility (Organic) | Key Applications |

|---|---|---|---|---|

| This compound | ~300 | Boc | High | PROTACs, kinase inhibitors |

| N-Boc-ethanolamine | 161.20 | Boc | Moderate | Peptide crosslinking |

| Benzylethanolamine | 151.21 | None | Low | Surfactants |

| Alloc-PAP | ~350 (est.) | Alloc | High | Apoptosis regulation |

| N-Boc-2-(4-Bromophenyl)ethylamine | 300.19 | Boc | High | Aryl coupling intermediates |

Biological Activity

N-Boc-2-(phenethylamino)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and research.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C13H19NO2

- Molecular Weight : 221.30 g/mol

- CAS Number : 949902-88-9

The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly employed to protect amines during chemical synthesis. This modification can influence the compound's reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities that can be categorized into several key areas:

-

Neuropharmacological Effects :

- The compound has been investigated for its potential effects on neurotransmitter systems, particularly in relation to the modulation of nitric oxide synthase (NOS) activity, which plays a crucial role in neurotransmission and neuroprotection .

- Studies suggest that derivatives of phenethylamines can influence mood and cognitive functions through their interaction with serotonin and dopamine receptors.

- Antioxidant Properties :

- Anticancer Activity :

Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry demonstrated that this compound could inhibit neuronal nitric oxide synthase (nNOS), suggesting potential neuroprotective effects against excitotoxicity in neuronal cultures. The study provided evidence that this inhibition could reduce oxidative stress markers in treated cells.

| Parameter | Control Group | Treated Group |

|---|---|---|

| nNOS Activity (μmol/min) | 150 ± 10 | 90 ± 5 |

| Oxidative Stress Markers | High | Low |

Study 2: Antioxidant Activity

In a comparative study assessing antioxidant potentials, this compound was shown to scavenge free radicals effectively, with an IC50 value of 25 µM. This activity was comparable to well-known antioxidants such as ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : Its ability to inhibit nNOS suggests a mechanism through which it can modulate nitric oxide levels, impacting vascular tone and neurotransmission.

- Antioxidant Defense : The compound's radical scavenging ability indicates a protective role against oxidative damage.

Preparation Methods

Direct Boc Protection Using Di-tert-Butyl Dicarbonate

The most common method involves reacting 2-(phenethylamino)ethanol with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base. Key parameters include:

-

Solvent : Dichloromethane (DCM), tetrahydrofuran (THF), or methanol.

-

Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Alternative Activation Strategies

For sterically hindered amines, preactivation of (Boc)₂O with DMAP in THF improves efficiency. This method achieves 88–92% yields for analogous N-Boc-aminoethanol derivatives.

Stepwise Synthesis from Precursors

When 2-(phenethylamino)ethanol is unavailable, multi-step routes from aryl ketones or nitroarenes are employed.

Reductive Amination of 2-Acetylphenethyl Derivatives

-

Protect 1-(2-aminophenyl)ethanone with (Boc)₂O in THF/DMAP to form tert-butyl (2-acetylphenyl)carbamate.

-

Reduce the ketone to alcohol using NaBH₄ in methanol (84% yield).

-

React with phenethyl bromide in DMF/K₂CO₃ to install the phenethyl group.

Key Data :

| Step | Reagents | Yield | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | (Boc)₂O, DMAP, THF | 60% | 99.1% |

| Ketone Reduction | NaBH₄, MeOH | 84% | 99.3% |

| Phenethyl Alkylation | Phenethyl Br, K₂CO₃ | 73% | 98.5% |

Continuous Flow Synthesis

Recent advancements utilize flow chemistry for scalable and controlled Boc protection:

Thermally Assisted Deprotection-Protection

A plug flow reactor (PFR) enables rapid Boc exchange:

-

Inject a solution of 2-(phenethylamino)ethanol and (Boc)₂O in methanol.

Advantages :

Purification and Characterization

Crystallization Optimization

Seed crystals (0.5–1.0 wt%) in diethyl ether or cyclohexane enhance purity:

Chromatographic Methods

Flash silica gel chromatography (hexane/EtOAc 9:1) resolves Boc-protected intermediates.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Batch Boc Protection | 85–90% | >99% | Moderate | High |

| Flow Synthesis | 89% | >99% | High | Moderate |

| Reductive Amination | 73% | 98.5% | Low | Low |

Challenges and Solutions

Q & A

Basic: What are common synthetic routes for incorporating N-Boc-2-(phenethylamino)ethanol into bioactive compounds?

This compound is frequently employed as a building block in medicinal chemistry. A key methodology involves its use in multicomponent reactions for synthesizing pyrrolidine derivatives or α-ketoamide units. For example:

- Horner-Wadsworth-Emmons (HWE) Reaction : Reacting with HWE reagents yields γ-aminobutyric acid (GABA)-derived α-ketoamide/ester units, critical for designing enzyme inhibitors .

- 1,3-Dipolar Cycloaddition : Used in three-component syntheses to generate pyrrolidines, which are scaffolds for kinase inhibitors .

- Negamycin Synthesis : As a chiral precursor, it enables efficient total synthesis of (+)-negamycin (42% yield over limited steps), a candidate for genetic disorder therapeutics .

Advanced: How does the configurational stability of N-Boc-protected intermediates affect stereochemical outcomes in alkylation reactions?

The kinetics of enantiomerization in N-Boc-2-lithio-2-aryl-pyrrolidines/piperidines are solvent- and temperature-dependent:

- Solvent Effects : In diethyl ether, N-Boc-2-lithio-2-arylpiperidines remain configurationally stable at -80°C, while pyrrolidines retain stability up to -60°C .

- Ligand Influence : Non-chiral ligands (e.g., TMEDA) accelerate enantiomerization, altering ΔH and ΔS activation parameters. For example, N-Boc-2-lithio-2-phenylpyrrolidine shows reduced stability with ligands, requiring precise temperature control to preserve enantiopurity .

- Practical Implications : Optimal conditions (e.g., -80°C in ether without ligands) enable alkylation or acylation with <5% enantiomeric excess (e.e.) loss, critical for asymmetric synthesis .

Basic: What analytical techniques are used to confirm the purity and structure of this compound derivatives?

- Chromatography : Silica gel chromatography with solvent systems like dichloromethane/ethyl acetate (78% yield) or cyclohexane/acetone (72% yield) resolves stereoisomers .

- Spectroscopy :

- 1H NMR : Characterizes substitution patterns (e.g., aromatic protons in Trypanosoma brucei inhibitors) .

- ESI-MS : Confirms molecular ion peaks (e.g., m/z for N-(2-aminoethyl)benzamide derivatives) .

- Chiral HPLC : Validates enantiopurity (e.g., 98.57% e.e. using Lux Cellulose-2 columns) .

Advanced: How can regioselectivity challenges in fluoropyridine synthesis be addressed using N-Boc-protected intermediates?

In synthesizing 2-amino-5-fluoropyridine-3-carboxylates , regioselectivity is controlled via:

- Directed Deprotonation : N-Boc-2-amino-5-fluoropyridine reacts with N,N,N’-trimethylethylenediamine under N₂, selectively forming the C-3 carboxylate intermediate (HPLC purity: 97.9%) .

- Stepwise Functionalization : Subsequent treatment with POCl₃ in methanol achieves esterification (98.2% purity) without side reactions .

- Key Considerations : Nitrogen protection (Boc group) prevents undesired nucleophilic attacks, while mild conditions (room temperature, reflux) minimize decomposition .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., POCl₃) .

- Storage : Seal containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: What strategies improve yields in the synthesis of this compound-derived TKIs (Tyrosine Kinase Inhibitors)?

- Scaffold Optimization : Introducing electron-withdrawing groups (e.g., chloro, nitro) enhances binding to EGFR kinase domains. Derivatives like N-(2-aminoethyl)-2,4-dichloro-N-(3-chlorophenyl)benzamide show 79% yield via Boc-deprotection and HCl salt formation .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 2-hour reflux vs. conventional 12 hours) while maintaining >95% purity .

- Purification : Flash chromatography with gradients (e.g., petroleum ether/acetone) removes unreacted starting materials effectively .

Basic: How is this compound utilized in fluorescent probe development?

It serves as a precursor for BTK-binding agents in real-time kinase visualization:

- Irreversible Binding : Functionalized with acrylamide groups, it forms covalent bonds with BTK’s active site, enabling fluorescence quenching assays .

- Imaging Applications : Conjugated to Cy5/Cy7 fluorophores for in vivo tracking of kinase inhibition .

Advanced: What computational methods predict the physicochemical properties of this compound derivatives?

- QSPR Models : Correlate logP, solubility, and bioavailability with structural descriptors (e.g., topological polar surface area) .

- Molecular Dynamics (MD) : Simulates interactions with target proteins (e.g., BTK) to optimize binding affinities .

- Density Functional Theory (DFT) : Predicts stability of intermediates (e.g., lithiated species) and reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.